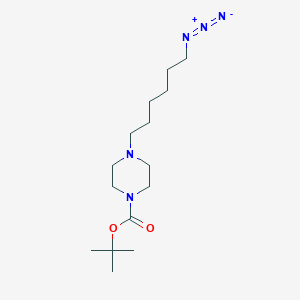
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group, a piperazine ring, and a tert-butyl ester, making it a versatile intermediate in organic synthesis and a valuable tool in click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Azidohexyl Intermediate: The starting material, 6-bromohexanol, undergoes a substitution reaction with sodium azide to form 6-azidohexanol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-azidohexanol is protected by converting it into a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
Formation of the Piperazine Derivative: The protected azidohexyl intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, such as copper(I) bromide, and alkyne substrates.
Reduction Reactions: Lithium aluminum hydride (LAH) in anhydrous solvents like tetrahydrofuran (THF).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
1,2,3-Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as functionalized surfaces and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily based on the reactivity of its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can modulate the activity of the compound in biological systems. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive amine derivatives that interact with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azidohexanol: A precursor in the synthesis of 4-(6-Azidohexyl)-piperazine-1-carboxylic acid tert-butyl ester.
Azidopeptides: Compounds containing azido groups used in peptide synthesis and bioconjugation.
Azidoalkanes: Simple azido-containing alkanes used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of an azido group, a piperazine ring, and a tert-butyl ester. This unique structure imparts specific reactivity and versatility, making it a valuable tool in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C15H29N5O2 |
|---|---|
Poids moléculaire |
311.42 g/mol |
Nom IUPAC |
tert-butyl 4-(6-azidohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N5O2/c1-15(2,3)22-14(21)20-12-10-19(11-13-20)9-7-5-4-6-8-17-18-16/h4-13H2,1-3H3 |
Clé InChI |
VRMQNRZELNJKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


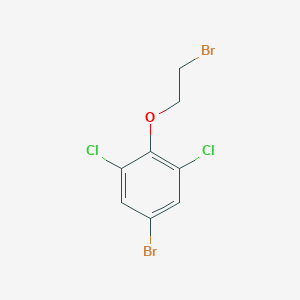
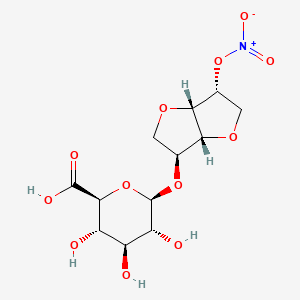

![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
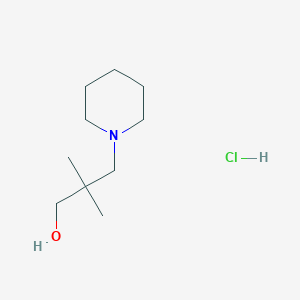
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

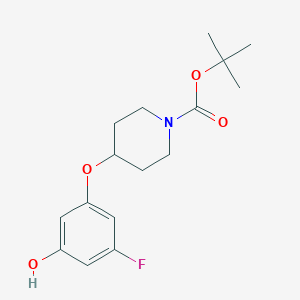
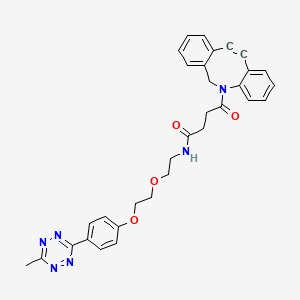

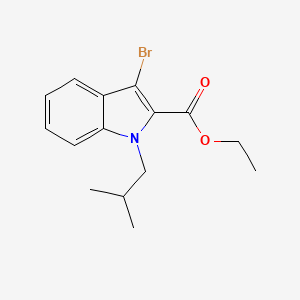
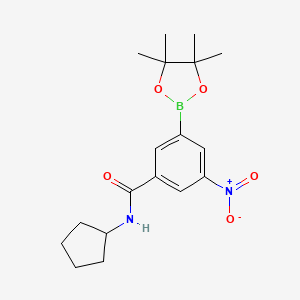

![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
